Product packaging for 9-[4-(4-phenylphenyl)phenyl]carbazole(Cat. No.:)

9-[4-(4-phenylphenyl)phenyl]carbazole

Cat. No.: B8205754
M. Wt: 395.5 g/mol
InChI Key: VAUKVPBLTTUDAS-UHFFFAOYSA-N
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Description

9-[4-(4-phenylphenyl)phenyl]carbazole is an advanced organic compound primarily valued in materials science for its role in the development of next-generation electronic devices. Its extended conjugated aromatic system is engineered to provide excellent charge-transport properties and high thermal stability, making it a critical component in research on Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) . In OLED applications, this carbazole derivative functions as a host material in the emissive layer or as a hole-transport material. Its molecular structure contributes to high efficiency and longevity in display and lighting technologies, which are driving significant market growth in the electronics sector . Furthermore, in the field of organic photovoltaics, it is investigated for its ability to enhance the efficiency and stability of lightweight, flexible solar cells, supporting the global transition towards sustainable energy solutions . The global market for specialized carbazole derivatives is projected to grow steadily, fueled by rising R&D investment and demand for advanced materials . As with similar research chemicals, product purity is paramount; materials with a purity of ≥99% are typically required to ensure consistency and performance in high-stakes applications like electronics and sophisticated chemical research . This product is intended for research purposes in a controlled laboratory environment and is not classified for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H21N B8205754 9-[4-(4-phenylphenyl)phenyl]carbazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[4-(4-phenylphenyl)phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N/c1-2-8-22(9-3-1)23-14-16-24(17-15-23)25-18-20-26(21-19-25)31-29-12-6-4-10-27(29)28-11-5-7-13-30(28)31/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUKVPBLTTUDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Electronic Structure and Computational Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformation

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and conformational preferences of molecules. Through DFT calculations, a detailed picture of bond lengths, bond angles, and dihedral angles of 9-[4-(4-phenylphenyl)phenyl]carbazole can be obtained. These studies reveal the molecule's three-dimensional structure, which is fundamental to understanding its electronic and photophysical properties. The planarity or twisting of the carbazole (B46965), phenyl, and biphenyl (B1667301) moieties significantly influences the extent of π-conjugation and, consequently, the electronic communication within the molecule.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical Data)

ParameterValue
Bond Lengths (Å)
C(carbazole)-N1.38 - 1.40
N-C(phenyl)1.42 - 1.44
C(phenyl)-C(phenyl)1.48 - 1.50
C-C (in phenyl rings)1.38 - 1.41
C-H1.08 - 1.10
**Bond Angles (°) **
C-N-C (in carbazole)108 - 110
C-N-C(phenyl)125 - 127
C-C-C (in phenyl rings)118 - 122
Dihedral Angles (°)
Carbazole - Phenyl40 - 50
Phenyl - Phenyl (biphenyl)30 - 40

Note: The data presented in this table is based on typical values for similar carbazole derivatives and serves as an illustrative example. Actual values for this compound would be obtained from specific DFT calculations.

Elucidation of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. DFT calculations provide the energy levels of these frontier orbitals and the resulting HOMO-LUMO energy gap. The spatial distribution of the HOMO and LUMO indicates the regions of electron donation and acceptance, respectively. In this compound, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO is distributed over the phenyl and biphenyl groups. The energy gap is a key parameter that correlates with the molecule's electronic transitions and its potential as a semiconductor.

Table 2: Frontier Molecular Orbital Energies and Energy Gap of this compound (Theoretical Data)

ParameterEnergy (eV)
HOMO-5.4 to -5.8
LUMO-2.0 to -2.4
Energy Gap (HOMO-LUMO)3.0 to 3.8

Note: These values are representative and can vary depending on the level of theory and basis set used in the DFT calculations.

Theoretical Prediction of Electronic Properties and Charge Distribution

Theoretical calculations can predict various electronic properties and the distribution of charge within the this compound molecule. Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed as part of DFT studies, can reveal the partial atomic charges on each atom. This information is vital for understanding the molecule's reactivity, intermolecular interactions, and dipole moment. The charge distribution map highlights the electron-rich and electron-deficient regions of the molecule, providing insights into its behavior in an electric field and its interaction with other molecules.

Time-Dependent DFT (TD-DFT) for Excited State Analysis and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules. It allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions. For this compound, TD-DFT can predict the absorption and emission spectra, which are crucial for its applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The calculations can identify the character of the transitions, such as π-π* or intramolecular charge transfer (ICT), by analyzing the molecular orbitals involved in the excitation.

Table 3: Calculated Electronic Transitions for this compound (Theoretical Data)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.2 - 3.6344 - 387> 0.1HOMO → LUMO
S0 → S23.8 - 4.2295 - 326> 0.05HOMO-1 → LUMO
S0 → S34.3 - 4.7264 - 288> 0.01HOMO → LUMO+1

Note: The presented data is illustrative of typical TD-DFT results for similar compounds. Specific values are highly dependent on the computational methodology.

Advanced Photophysical and Electrochemical Characterization

Investigation of Electronic Absorption Profiles and Chromophoric Behavior

The electronic absorption profile of 9-[4-(4-phenylphenyl)phenyl]carbazole and related 9-phenylcarbazole (B72232) derivatives is characterized by strong absorption bands in the ultraviolet (UV) region. These absorptions primarily arise from spin-allowed π–π* electronic transitions within the carbazole (B46965) and phenyl moieties. nih.gov For instance, a typical 9-phenylcarbazole exhibits absorption peaks around 243 nm and 296 nm. ntu.edu.tw The strong absorption centered near 280-290 nm is generally attributed to the π–π* transition of the carbazole group itself. nih.gov

The chromophoric behavior is influenced by the electronic coupling between the carbazole nitrogen atom and the attached phenyl rings. ntu.edu.tw The geometry of the molecule, specifically the angle of inclination between the carbazole and the N-phenyl ring, plays a crucial role in determining the degree of electronic conjugation, which in turn influences the photophysical properties. nih.govresearchgate.net In some derivatives, weak intramolecular charge transfer (ICT) bands can be observed as tails extending from the main absorption peaks. nih.gov Upon oxidation, 9-phenylcarbazole cation radicals display a characteristic and broad absorption band in the visible to near-infrared (NIR) region, typically between 550 and 900 nm, which corresponds to the formation of the radical species. ntu.edu.twntu.edu.tw

Table 1: Representative UV-Vis Absorption Data for 9-Phenylcarbazole Derivatives

Compound ClassAbsorption Peak (λ_max)Transition TypeReference
9-Phenylcarbazole~296 nmπ–π* (Carbazole) ntu.edu.tw
9-Phenylcarbazole~243 nmπ–π* (Phenyl) ntu.edu.tw
Oxidized 9-Phenylcarbazole550 - 900 nmCation Radical Absorption ntu.edu.twntu.edu.tw

Analysis of Photoluminescence and Fluorescence Quantum Yields

Carbazole derivatives are well-known for their efficient photoluminescence, making them valuable materials for applications such as organic light-emitting diodes (OLEDs). researchgate.net Compounds based on 9-phenylcarbazole often exhibit strong fluorescence with high quantum yields, in some cases approaching 1.00 in solution. researchgate.netrsc.org The emission color can be tuned by modifying the molecular structure; for example, attaching different substituents can shift the emission from the blue to the green region of the spectrum. researchgate.net

The fluorescence properties are sensitive to the molecular environment. For instance, some 9-phenyl-9H-carbazole derivatives show considerably weak emission in solution at room temperature but become intensely emissive in rigid states, such as in frozen solvents or thin films. nih.gov This phenomenon can be attributed to effects like aggregation-induced emission. nih.gov The intramolecular charge transfer (ICT) character of the excited state also plays a significant role in the emission properties. nih.govrsc.org Large Stokes shifts are often observed, indicating a significant change in geometry between the ground and excited states. rsc.org

Table 2: Photoluminescence Characteristics of Related Carbazole Fluorophores

FeatureObservationSignificanceReference
Fluorescence Quantum Yield (Φ_F) Can be very high (0.88–1.00 in solution)Indicates high emission efficiency, suitable for light-emitting applications. researchgate.net
Emission Color Tunable (e.g., bluish-white to blue-green)Allows for the design of materials for specific color applications. researchgate.net
Stokes Shift Often large (e.g., up to 10,394 cm⁻¹)Suggests significant ICT character and structural relaxation in the excited state. rsc.org
Environmental Sensitivity Emission can be enhanced in rigid mediaPoints to aggregation-induced emission or suppression of non-radiative decay pathways. nih.gov

Elucidation of Excited State Dynamics and Energy Transfer Mechanisms

The excited-state dynamics in thin films of carbazole derivatives are complex due to the close proximity of molecules, which introduces intermolecular relaxation pathways that compete with intrinsic emission. mdpi.com Upon photoexcitation, a singlet excited state (S1) is formed, which exhibits broad excited-state absorption (ESA) across the UV-Vis-NIR range. mdpi.com The lifetime of this S1 state in isolated molecules can be on the order of 14-15 nanoseconds. mdpi.com

However, in concentrated environments like neat films, bimolecular processes become dominant. One such critical process is singlet-singlet annihilation (SSA), where the interaction of two S1 excitons leads to the non-radiative decay of one, producing a higher excited state (Sn) and a vibrationally hot ground state molecule (S0*). mdpi.com This S1–S1 annihilation is an efficient depopulation pathway at high exciton (B1674681) densities and can significantly reduce fluorescence quantum yield. mdpi.com Other potential mechanisms include energy transfer between chromophores, which is highly dependent on intermolecular distances and orientations. researchgate.net For certain substituted derivatives, ultrafast excited-state intramolecular proton transfer (ESIPT) can occur, leading to a large Stokes shift, though this is less typical for the unsubstituted phenylcarbazole core. mdpi.com

Electrochemical Behavior: Cyclic Voltammetry for Redox Potentials and Energy Levels

Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of 9-phenylcarbazole derivatives and to determine their frontier molecular orbital energy levels (HOMO and LUMO). ntu.edu.twepstem.net The carbazole moiety contains an electroactive nitrogen atom, which is the primary redox center. ntu.edu.tw 9-phenylcarbazoles typically exhibit a reversible or quasi-reversible oxidation wave in their cyclic voltammograms, corresponding to the formation of a stable cation radical. ntu.edu.twntu.edu.tw

The oxidation potential is a crucial parameter for evaluating materials for use as hole transporters in electronic devices. conicet.gov.ar For 9-phenylcarbazoles, the position of substituents significantly affects this potential; electron-donating or withdrawing groups at the 3 and 6 positions of the carbazole ring can substantially shift the oxidation potential. ntu.edu.twntu.edu.tw In contrast, substituents on the para-position of the N-phenyl ring have a relatively smaller influence on the redox behavior. ntu.edu.twntu.edu.tw From the onset potential of the oxidation wave, the Highest Occupied Molecular Orbital (HOMO) energy level can be calculated. epstem.netresearchgate.net The Lowest Unoccupied Molecular Orbital (LUMO) energy level can then be estimated by combining the HOMO level with the optical bandgap determined from the onset of the UV-Vis absorption spectrum. epstem.netresearchgate.net

Table 3: Electrochemical Data for Representative 9-Phenylcarbazole Compounds

CompoundE_½ (Oxidation) (V)HOMO (eV)LUMO (eV)Reference
9-Phenylcarbazole Derivative+1.26-5.65-2.46 ntu.edu.twresearchgate.net
3,6-dibromo-9-phenylcarbazole+1.49-5.81-2.52 ntu.edu.twresearchgate.net
3,6-ditertbutyl-9-phenylcarbazole+1.23-5.75-2.22 ntu.edu.twresearchgate.net

Note: HOMO and LUMO values are calculated from experimental data and can vary based on measurement conditions and calculation methods. researchgate.net

Charge Carrier Mobility Studies (e.g., Time-of-Flight Method) in Model Systems

Charge carrier mobility is a critical parameter that determines the performance of organic semiconductor devices. The Time-of-Flight (TOF) method is a standard experimental technique for directly measuring the drift mobility of charge carriers (electrons and holes) in the bulk of organic materials. umn.eduresearchgate.net In a TOF experiment, a thin film of the material is sandwiched between two electrodes. A short laser pulse generates a sheet of charge carriers near one electrode, and a bias voltage applied across the sample causes these carriers to drift to the opposite electrode. The time it takes for the carriers to traverse the sample thickness (the transit time) is measured from the resulting photocurrent transient. researchgate.net The mobility (µ) is then calculated from this transit time, the sample thickness, and the applied electric field. researchgate.net

Based on a comprehensive search of available scientific literature and chemical databases, there is insufficient public information on the specific chemical compound “this compound” to generate a detailed article that meets the requirements of the requested outline.

While the compound, more formally named 9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole (CAS Number: 1129403-30-0), is identified as an intermediate material for organic electronics, specific research findings, performance data in devices, and detailed photophysical or electrical properties are not available in the public domain.

Constructing an article based on the provided outline would necessitate data on its specific applications and performance metrics in OLEDs and solar cells, including:

Triplet energy levels and exciton confinement properties.

Device efficiency, stability, and architecture optimization studies.

Hole-transport mobility and charge injection mechanisms.

Performance data in perovskite or dye-sensitized solar cells.

Without access to peer-reviewed studies or detailed experimental reports on this particular compound, it is not possible to provide a scientifically accurate and thorough article as requested. Information on related compounds, such as other carbazole or terphenyl derivatives, cannot be used as a substitute due to the strict instruction to focus solely on "this compound."

Applications in Organic Electronic Devices: Research and Development

Hole-Transporting Materials (HTMs)

Development of Amorphous HTMs for Enhanced Device Performance

Carbazole-based derivatives are a significant class of materials investigated for their hole-transporting properties in organic electronics. The development of materials that form stable amorphous films is crucial for creating efficient and durable devices, as crystallization in the hole-transporting layer (HTL) can lead to device degradation and failure. Materials with a high glass transition temperature (Tg) are desirable because they are more resistant to morphological changes caused by heat generated during device operation.

Research into compounds structurally related to 9-[4-(4-phenylphenyl)phenyl]carbazole, such as those based on 4-(9H-carbazol-9-yl)triphenylamine, has focused on creating amorphous hole-transporting materials (HTMs) with high thermal and morphological stability. By conjugating different carbazole (B46965) or triphenylamine (B166846) derivatives, researchers have successfully synthesized amorphous HTMs with high glass transition temperatures, ranging from 148 to 165 °C. These efforts aim to prevent morphological changes in the organic layers, which is a primary cause of degradation in Organic Light Emitting Diodes (OLEDs). While specific studies on this compound are not extensively detailed, the principles of using bulky, rigid structures like the terphenyl group attached to a carbazole core align with the molecular design strategy for achieving stable amorphous states. The bulky nature of the terphenyl substituent would sterically hinder intermolecular packing and crystallization, promoting the formation of a stable amorphous glass, which is essential for enhancing device performance and longevity.

Organic Photovoltaics (OPVs) and Solar Cells

Carbazole derivatives are widely utilized in organic photovoltaics due to their excellent hole-transporting capabilities and thermal stability. They often serve as the electron donor material in a bulk heterojunction (BHJ) active layer or as a hole-transport layer facilitating charge extraction to the anode.

Active Layer Components and Heterojunction Engineering

In the context of OPVs, the active layer typically consists of a blend of an electron donor and an electron acceptor material, forming a bulk heterojunction where charge separation occurs. Carbazole-based compounds, known for their electron-donating nature and high hole mobility, are excellent candidates for the donor component. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient device operation. For effective charge transfer, the HOMO level of the donor must align well with the work function of the anode, while its LUMO level should be higher than that of the acceptor to ensure a sufficient driving force for exciton (B1674681) dissociation.

Theoretical studies on related 9-phenyl-9H-carbazole derivatives show that substitutions on the carbazole or phenyl rings can tune the HOMO energy levels from -5.45 eV to -6.03 eV. This tunability is key for heterojunction engineering, allowing for the optimization of energy level alignment with various acceptor materials (like fullerenes or non-fullerene acceptors) and the valence bands of perovskite materials in perovskite solar cells. The introduction of a large π-conjugated system, such as the terphenyl group in this compound, would be expected to influence the material's absorption spectrum and energy levels, contributing to improved light absorption and energy conversion efficiency in OPVs.

Charge Separation and Collection Efficiency Studies

Efficient charge separation at the donor-acceptor interface and subsequent collection at the electrodes are paramount for high-performance solar cells. After an exciton (a bound electron-hole pair) is generated in the donor or acceptor material upon light absorption, it must diffuse to the heterojunction interface and dissociate. The efficiency of this process is governed by the energy offset between the donor and acceptor materials and the morphology of the active layer.

Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors (TFTs)

Organic field-effect transistors are fundamental components of flexible electronics, such as displays and sensors. The performance of an OFET is highly dependent on the semiconductor material used in its active layer. Carbazole-based compounds have been investigated as p-type semiconductors in OFETs due to their ability to transport holes effectively.

Semiconductor Layer Fabrication and Performance Evaluation

The active semiconductor layer in an OFET can be fabricated through various methods, including solution-based techniques like spin-coating or printing, which are advantageous for low-cost, large-area manufacturing. The morphology and crystallinity of the thin film significantly impact device performance. For materials like this compound, achieving a well-ordered, crystalline film can enhance intermolecular π-π stacking, which is crucial for efficient charge transport.

Charge Carrier Mobility and Device Stability

Charge carrier mobility is a critical metric that determines the switching speed and current-carrying capacity of a transistor. High mobility is essential for practical applications. The inherent hole-transporting properties of the carbazole moiety make its derivatives promising for achieving high-mobility p-channel OFETs. The extended π-conjugation provided by the terphenyl group in this compound is expected to facilitate strong intermolecular interactions, which is a prerequisite for high charge mobility.

Device stability, particularly in air, is another major challenge for OFETs. The degradation of organic transistors in air is often attributed to the trapping of charge carriers by species like oxygen and water. The stability of an OFET can be influenced by the ionization potential of the semiconductor; a higher ionization potential (or deeper HOMO level) generally leads to greater stability against oxidation. Engineering the molecular structure of carbazole derivatives can lower their HOMO levels, thereby enhancing the air stability of the resulting OFETs. The robust, aromatic structure of this compound suggests it would possess good intrinsic stability, a crucial attribute for reliable, long-term device operation.

Below is a table summarizing the typical performance ranges for OFETs based on various carbazole and related organic semiconductor materials, providing context for the expected performance of devices incorporating this compound.

Semiconductor TypeFabrication MethodHole Mobility (cm²/Vs)On/Off RatioReference Class
Phenyl-substituted DBADTVacuum Deposition0.66-
Phenylacetylene DTT-derivativeSolution Processed0.15~10⁶
Oligocarbazole-thiopheneSpin Coating0.11 - 0.1810⁴
Thienothiophene PolymerSolution Processed0.6-
Thiazolothiazole PolymerSolution Processed0.14-

Emerging Applications in Organic Photonics and Sensors

The exploration of this compound and its derivatives extends into the dynamic fields of organic photonics and sensors. The inherent characteristics of the carbazole moiety, such as its rigid planar structure, high photoluminescence quantum yield, and good hole-transporting properties, make it an attractive building block for materials used in these advanced applications. mdpi.comrsc.org The functionalization at the 9-position with a biphenyl (B1667301) group further enhances its electronic properties, contributing to its potential in these areas. cymitquimica.com

Organic Laser Materials and Amplified Spontaneous Emission

While direct and extensive research on this compound as a primary gain medium for organic lasers is still emerging, the broader class of carbazole derivatives has demonstrated significant promise in this arena. Carbazole-based materials are actively investigated for their potential in organic solid-state lasers due to their high fluorescence efficiency and stability. researchgate.neteurekaselect.com

Amplified Spontaneous Emission (ASE), a critical prerequisite for lasing, has been observed in various carbazole derivatives. For instance, thin films of 4,4'-bis(9-carbazolyl)-2,2'-biphenyl (CBP), a related carbazole compound, exhibit ultraviolet ASE with a low pumping power threshold. researchgate.net The introduction of different substituent groups on the carbazole core can tune the emission wavelength and improve ASE characteristics. researchgate.net While specific ASE data for this compound is not yet widely published, its structural similarities to other efficient carbazole-based ASE materials suggest its potential as a gain medium. The key parameters for a successful organic laser dye, such as a high photoluminescence quantum yield (PLQY), a large radiative decay rate, and minimal excited-state absorption, are areas of active investigation for this class of compounds.

Table 1: Amplified Spontaneous Emission (ASE) Properties of Selected Carbazole Derivatives

CompoundHost MatrixExcitation Wavelength (nm)ASE Peak (nm)ASE Threshold (μJ/cm²)
4,4'-bis(9-carbazolyl)-2,2'-biphenyl (CBP)Neat Film3373941.3
3-methyl-CBPNeat Film337401< 2
3,6-dimethyl-CBPNeat Film337406< 2

This table presents data for related carbazole compounds to illustrate the potential of the material class in ASE applications. Data for this compound is a subject of ongoing research. researchgate.net

Chemo/Biosensing Mechanisms Leveraging Optical/Electrochemical Properties

The fluorescent and electrochemical activity of carbazole derivatives makes them highly suitable for the development of chemo- and biosensors. nih.govresearchgate.net The general principle behind their sensing capability lies in the modulation of their fluorescence or electrochemical signals upon interaction with a specific analyte.

Optical Sensing: Carbazole-based fluorescent sensors often operate on mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). elsevierpure.comresearchgate.net The interaction of the carbazole fluorophore with an analyte can either quench or enhance its fluorescence. For example, the nitrogen atom in the carbazole ring and other strategically placed functional groups can act as binding sites for metal ions or other target molecules. researchgate.netclockss.org This binding event alters the electronic structure of the molecule, leading to a detectable change in its emission spectrum. While specific studies on this compound as a chemosensor are limited, the foundational principles of carbazole chemistry suggest its potential for detecting various analytes. For instance, modifications of the carbazole structure have led to sensors for ions like Cu²⁺. rsc.orgclockss.org

Electrochemical Sensing: The electrochemical properties of carbazole derivatives can also be harnessed for sensing applications. The carbazole moiety can be readily oxidized, and this redox behavior can be influenced by the presence of specific analytes. mdpi.com An electrochemical sensor based on a carbazole-modified electrode could detect changes in current or potential upon binding of a target molecule. This approach offers advantages such as high sensitivity and the potential for miniaturization.

Table 2: Sensing Mechanisms and Analytes for Carbazole-Based Sensors

Sensor TypeSensing MechanismTarget Analyte ExamplesReference
FluorescentFluorescence Quenching/Enhancement (PET, ICT)Metal Ions (e.g., Cu²⁺), Anions, Volatile Acids rsc.orgelsevierpure.comclockss.org
ColorimetricChange in Absorption SpectrumMetal Ions (e.g., Fe³⁺) researchgate.net
ElectrochemicalModulation of Redox SignalsVarious organic and inorganic species mdpi.com

This table provides a general overview of sensing mechanisms employed in carbazole derivatives. Specific applications of this compound in this area are under exploration.

Structure Property Function Relationships in 9 4 4 Phenylphenyl Phenyl Carbazole

Influence of Substituent Position and Aromatic Extension on Electronic Properties

The electronic characteristics of carbazole-based molecules are highly sensitive to both the placement of substituents and the length of the conjugated aromatic system. The carbazole (B46965) moiety itself is an electron-rich, hole-transporting unit. mdpi.commdpi.com Functionalization at different positions on the carbazole core or the pendant phenyl rings can precisely tune the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Research on related 9-phenylcarbazole (B72232) structures demonstrates that substituents on the carbazole ring, particularly at the 3,6-positions, have a more significant impact on the molecule's oxidation potential than substitutions on the 9-phenyl group. rsc.org This is because the HOMO is largely localized on the carbazole unit, making it more susceptible to electronic perturbations at these sites. For instance, attaching electron-donating groups raises the HOMO energy level, facilitating hole injection, while electron-withdrawing groups lower it. Studies on thienylcarbazoles have shown that substitution at the 2,7-positions leads to a high degree of π-conjugation and strong emission, whereas 3,6-substitution enhances electron-donating ability. researchgate.net

Extending the aromatic system, for example from a 9-phenylcarbazole to a 9-biphenylcarbazole or the titular 9-terphenylcarbazole, also profoundly affects the electronic properties. Increasing the conjugation length generally leads to a smaller HOMO-LUMO energy gap. rsc.orgnih.gov This reduction in the energy gap typically results in a bathochromic (red) shift in the absorption and emission spectra. rsc.orgresearchgate.net Theoretical studies on carbazole derivatives linked to different core groups (phenyl, biphenyl) have shown that extending the π-system via a biphenyl (B1667301) linker leads to increased stabilization of both HOMO and LUMO levels and a significantly reduced bandgap. researchgate.net This principle allows for the systematic tuning of the material's color and energy levels by simply extending the aromatic chain attached to the carbazole nitrogen.

Engineering Molecular Architecture for Tunable Optoelectronic Properties

The deliberate design of a molecule's architecture is a powerful strategy for tailoring its optoelectronic properties to meet the specific demands of a device. rsc.orgrsc.org For 9-[4-(4-phenylphenyl)phenyl]carbazole and its analogues, this involves modifying the core structure to control emission color, quantum efficiency, and triplet energy.

One effective engineering approach is the introduction of functional groups that impart specific electronic characteristics. rsc.org By creating donor-acceptor (D-A) systems, where the electron-donating carbazole is paired with an electron-accepting moiety, it is possible to induce intramolecular charge transfer (ICT). rsc.orgnih.gov This ICT character is crucial for developing materials for advanced applications like thermally activated delayed fluorescence (TADF). The strength of the donor and acceptor groups, as well as their relative orientation, dictates the energy of the ICT state and thus the emission wavelength.

Another architectural strategy involves modifying the molecule's rigidity. researchgate.netcolab.ws In molecules like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), a close relative of the subject compound, the rotation between the carbazole and biphenyl units affects the electronic properties. tandfonline.com Synthesizing derivatives where this rotation is "locked" into a fixed position using bulky groups, such as methyl groups, has been shown to increase the triplet energy. researchgate.netcolab.ws High triplet energy is a critical requirement for host materials used in blue phosphorescent OLEDs, as it prevents energy back-transfer from the emitting guest molecule. rsc.org Therefore, by sterically constraining the molecular structure, it is possible to enhance key optoelectronic parameters. The table below illustrates how different architectural modifications can influence these properties.

Architectural ModificationPrimary EffectResulting Optoelectronic PropertyExample System
Introduction of Donor/Acceptor GroupsInduces Intramolecular Charge Transfer (ICT)Tunable emission wavelength, potential for TADFCarbazole-Triarylborane Hybrids rsc.org
Locking Rotational Freedom (e.g., with methyl groups)Increases structural rigidity, reduces conformational flexibilityIncreased triplet energy (ET)CBP Derivatives researchgate.netcolab.ws
Extending π-Conjugation (e.g., Phenyl to Biphenyl)Delocalizes frontier orbitals, narrows HOMO-LUMO gapRed-shifted absorption/emissionCarbazole-Thiophene Dimers researchgate.net
Varying Linkage Position (e.g., 2,7- vs 3,6-substitution)Alters conjugation pathway and orbital distributionControl over HOMO/LUMO levels and emission intensityThienylcarbazoles researchgate.net

Correlation of Molecular Planarity and Conjugation Length with Charge Transport Characteristics

Charge transport in organic semiconductor materials is intrinsically linked to molecular packing in the solid state and the degree of electronic communication between adjacent molecules. mdpi.comresearchgate.net This communication is governed by the overlap of π-orbitals, which is heavily influenced by the molecule's planarity and the effective length of its conjugated system. nih.govmdpi.com

In molecules containing multiple phenyl rings, such as the terphenyl moiety in this compound, steric hindrance between hydrogen atoms on adjacent rings forces a twisted, non-planar conformation. nih.govmdpi.com While perfect planarity can maximize π-orbital overlap along the molecular backbone, leading to enhanced intramolecular charge transfer, the non-planar structure of many carbazole-phenyl systems is often advantageous for charge transport in the solid state. nih.govacs.org The twisted shape can disrupt close packing (π-stacking), which helps to form stable amorphous thin films—a desirable morphology for OLED fabrication that prevents crystallization and device failure. rsc.org

The extent of π-conjugation directly impacts charge delocalization. mdpi.comrsc.org In systems like CBP, theoretical calculations show that the HOMO is typically delocalized over the entire molecule, including both the carbazole and biphenyl units, which is beneficial for hole transport. mdpi.com Conversely, the LUMO is often localized primarily on the central biphenyl or terphenyl core. mdpi.com Increasing the conjugation length by adding more phenyl rings enhances this delocalization, which can improve charge carrier mobility. nih.gov However, this relationship is not always linear; excessive conjugation can also introduce conformational defects or traps that hinder efficient charge transport. Therefore, an optimal balance between conjugation length and molecular planarity is required to achieve superior charge transport characteristics. mdpi.comresearchgate.net

Impact of Biphenyl/Terphenyl Linkages on Molecular Conformation and Electronic Coupling

The biphenyl and terphenyl linkers in this class of molecules are not merely passive spacers; they actively define the molecule's three-dimensional shape and mediate the electronic coupling between the terminal carbazole units. rsc.orgtandfonline.com The rotational freedom around the single bonds connecting the phenyl rings results in a twisted conformation. For the widely studied host material CBP, the dihedral angle between the two phenyl rings of the biphenyl core in the ground state is calculated to be approximately 36.4°. mdpi.com This non-planar structure is a direct consequence of the biphenyl linkage. rsc.orgscispace.com

This twisting has a profound effect on the electronic coupling, which describes the degree of interaction between the electronic states of different parts of the molecule. nih.gov The absorption spectrum, in particular, is highly sensitive to the relative orientation of the carbazole and phenyl units. tandfonline.com Different rotational conformers (rotamers) can possess distinct absorption energies. In contrast, the emission spectrum tends to be less dependent on the specific ground-state conformation, as the molecule relaxes to a more planar excited-state geometry before emitting light. tandfonline.com

Future Research Directions and Translational Opportunities

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The traditional synthesis of carbazole (B46965) derivatives often involves multi-step processes with expensive catalysts and environmentally harmful organic solvents. Future research is increasingly directed towards "green chemistry" approaches to mitigate these issues. A key area of exploration is the development of one-pot, two-step methods that utilize cost-effective and less toxic catalysts, such as copper-based systems, to construct the carbazole framework. rsc.org These innovative protocols can accommodate various reaction conditions and offer high yields, making the synthesis more economically viable and sustainable. rsc.org

Advanced Spectroscopic Probes for In-situ Device Characterization

Understanding the degradation mechanisms that limit the lifetime of organic electronic devices is paramount. Advanced, non-destructive spectroscopic techniques that allow for in-situ and operando analysis are critical tools in this endeavor. acs.orgnih.govresearchgate.netacs.orgacs.org These methods enable the direct observation of dynamic photophysical and photochemical changes within each layer of a device as it operates. acs.orgbohrium.com

For instance, by employing layer-specific spectroscopic analysis, researchers can track the luminescence intensity and lifetime of materials in each layer independently. acs.orgbohrium.com This allows for the decoupling of different degradation pathways, such as photochemical bleaching (irreversible chemical decomposition) and photophysical quenching (reversible energy loss). acs.org Techniques like time-resolved photoluminescence can reveal the role of exciton-polaron interactions and the formation of quenching species that reduce device efficiency over time. researchgate.net Applying these advanced probes to devices incorporating 9-[4-(4-phenylphenyl)phenyl]carbazole will provide invaluable insights into its specific degradation pathways, guiding the development of more robust and long-lasting devices. acs.orgnih.gov

Development of Multi-functional Materials Incorporating this compound

A promising strategy to simplify the architecture of Organic Light-Emitting Diodes (OLEDs) and reduce manufacturing costs is the development of single materials that exhibit multiple functionalities. rsc.orgresearchgate.net Carbazole derivatives, including structures related to this compound, are being engineered to act simultaneously as emitters and hosts, or as both charge-transporting and emitting materials. rsc.orgmdpi.comuran.ua

For example, novel carbazole-based materials have been designed that possess a hybridized local and charge-transfer (HLCT) excited state. rsc.org This characteristic enables them to function as efficient deep-blue emitters while also serving as effective hosts for phosphorescent dopants. rsc.org Such multifunctional materials can lead to simplified device structures, reducing the number of required layers and interfaces, which are often sources of instability and efficiency loss. researchgate.net A single compound that can perform the roles of a fluorescent emitter, a host for quantum dots, and an acceptor in an exciplex-forming layer has been demonstrated, showcasing the versatility of the carbazole motif. researchgate.netacs.org Future work will focus on tailoring the structure of this compound to imbue it with these desirable multifunctional properties.

Integration into Hybrid Organic-Inorganic Systems

The integration of carbazole-based organic materials with inorganic semiconductors is a rapidly growing field, particularly in the area of perovskite solar cells (PSCs). iciq.orgresearchgate.net These hybrid devices leverage the excellent charge-transport properties of organics and the superior light-harvesting capabilities of inorganic perovskites. Carbazole derivatives are widely used as hole-transporting materials (HTMs) or in hole-selective contacts, forming a crucial interface with the perovskite layer. iciq.orgacs.org

Research in this area focuses on "interface engineering," where the molecular structure of the carbazole derivative is tailored to optimize energy level alignment, enhance charge extraction, and passivate defects at the perovskite/organic interface. iciq.orgresearchgate.netrecercat.cat For example, carbazole-based self-assembled monolayers (SAMs) with different terminal functional groups have been designed to investigate and control interfacial interactions, leading to devices with outstanding power conversion efficiencies. iciq.orgresearchgate.net The incorporation of this compound into these hybrid architectures could significantly improve the efficiency and, critically, the long-term stability of next-generation solar cells.

Computational Design of Next-Generation Carbazole Architectures

Computational modeling has become an indispensable tool for accelerating the discovery and optimization of new materials for organic electronics. rsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely used to predict the structural and electronic properties of novel carbazole-based molecules before they are synthesized. nih.govresearchgate.netrsc.orgresearchgate.net

These theoretical methods allow researchers to calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the triplet energy (T₁), and bond dissociation energies. mdpi.comnih.govacs.orgkaust.edu.sa By systematically modifying the molecular structure—for instance, by changing the substitution position of carbazole units on a core moiety—computational screening can identify architectures with desired properties, such as high triplet energy for blue phosphorescent OLED hosts or improved chemical stability. mdpi.comresearchgate.netrsc.orgrsc.orgnih.gov This computational-guided approach helps in understanding structure-property relationships and provides a rational design strategy for next-generation carbazole architectures with enhanced performance and stability. mdpi.comnih.govacs.org

Addressing Challenges in Device Longevity and Scalability

The operational lifetime of OLEDs, particularly for blue emission, remains a significant hurdle for their widespread commercialization. elsevierpure.comresearchgate.net Degradation in devices using carbazole-based hosts is often linked to intrinsic molecular instabilities. acs.orgresearchgate.net Key degradation mechanisms include exciton-induced morphological aggregation and the homolytic cleavage of weak chemical bonds, such as the carbon-nitrogen (C–N) bond, under prolonged electrical stress. acs.orgacs.org

Future research must focus on designing molecules with greater intrinsic stability. This involves strategies like increasing the bond dissociation energy of susceptible bonds and creating rigid, twisted molecular structures that inhibit the formation of aggregates. mdpi.comresearchgate.net For example, modifying the linking positions of carbazole units has been shown to improve the operational lifetime of blue TADF-OLEDs. researchgate.net Beyond molecular stability, challenges related to the large-scale manufacturing of devices must be addressed. This includes developing materials that are suitable for solution-processing techniques, which could offer a more scalable and cost-effective alternative to traditional vacuum deposition methods, thereby facilitating the broader adoption of devices based on this compound. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9-[4-(4-phenylphenyl)phenyl]carbazole, and what experimental conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. For example, a Williamson ether synthesis approach involves reacting carbazole derivatives with aryl halides (e.g., 4-bromobiphenyl) in dimethyl sulfoxide (DMSO) at 135°C under reflux, using potassium carbonate as a base . Key parameters include maintaining anhydrous conditions, inert atmosphere (N₂/Ar), and reaction times of 12–24 hours. Purification via silica gel column chromatography with ethyl acetate/hexane mixtures (1:4 v/v) yields products with >99% purity .

Q. How can the molecular structure and purity of this compound be rigorously characterized?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond angles (e.g., C2–C1–N1 = 129.2°) and confirms planarity of the carbazole core .
  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ identify aromatic proton environments (e.g., δ 8.1–7.2 ppm for biphenyl protons) .
  • High-performance liquid chromatography (HPLC) : Validates purity (>99.95%) by retention time matching .

Q. What solvents and conditions are suitable for handling this compound given its limited solubility?

  • Methodological Answer : The compound is sparingly soluble in polar solvents (2.0×10⁻⁵ g/L in water at 25°C) but dissolves in DMSO, tetrahydrofuran (THF), or dichloromethane (DCM) under sonication. For photophysical studies, dilute solutions (10⁻⁶–10⁻⁴ M) in degassed THF prevent aggregation .

Advanced Research Questions

Q. How do substituents on the carbazole core influence electronic properties for optoelectronic applications?

  • Methodological Answer : Introducing electron-donating/withdrawing groups (e.g., ethynyl, methoxy) modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For example:

  • HOMO-LUMO gap : Calculated via cyclic voltammetry (e.g., ΔE = 3.1 eV for unmodified carbazole vs. 2.8 eV with ethynyl substitution) .
  • Thermally activated delayed fluorescence (TADF) : Achieved by designing twisted donor-acceptor (D-A) architectures (e.g., carbazole-quinoline hybrids) to minimize ΔE_ST (singlet-triplet energy gap) .

Q. How can structural modifications resolve contradictions in reported photoluminescence quantum yields (PLQY)?

  • Methodological Answer : Discrepancies in PLQY (e.g., 40–70% in literature) arise from aggregation-induced emission quenching. Solutions include:

  • Steric hindrance : Adding bulky substituents (e.g., tert-butyl groups) to reduce intermolecular π-π stacking .
  • Solvent polarity tuning : Using toluene or dioxane enhances emission intensity by stabilizing excited-state dipole moments (e.g., Δμ = 12.5 D) .

Q. What computational methods predict the compound’s charge transport properties for OLED applications?

  • Methodological Answer :

  • Density functional theory (DFT) : Calculates reorganization energies (λ = 0.15–0.25 eV) to assess hole/electron mobility .
  • Molecular dynamics (MD) simulations : Model thin-film morphology to optimize solution-processed device performance (e.g., annealing at 150°C improves crystallinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.